molecular formula C36H30IrN3 B13785146 Iridium(3+);3-methyl-2-phenylpyridine

Iridium(3+);3-methyl-2-phenylpyridine

Cat. No.: B13785146
M. Wt: 696.9 g/mol
InChI Key: TVEFYWLJMQKAIC-UHFFFAOYSA-N
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Description

Iridium(3+);3-methyl-2-phenylpyridine is a complex compound that has garnered significant interest in various scientific fields due to its unique properties. This compound is part of the broader class of cyclometallated iridium(III) complexes, which are known for their luminescence properties and applications in organic light-emitting diodes (OLEDs) and photoredox catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iridium(3+);3-methyl-2-phenylpyridine typically involves cyclometalation reactions. One common method is the reaction of iridium trichloride with 3-methyl-2-phenylpyridine under specific conditions. The general reaction can be represented as:

[ \text{IrCl}_3 + 3 \text{C}_6\text{H}_4\text{-C}_5\text{H}_4\text{N} \rightarrow \text{Ir}(\text{C}_6\text{H}_4\text{-C}_5\text{H}_4\text{N})_3 + 3 \text{HCl} ]

This reaction is typically carried out in a solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Iridium(3+);3-methyl-2-phenylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(IV) complexes, while substitution reactions can produce a variety of heteroleptic iridium complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iridium(3+);3-methyl-2-phenylpyridine is unique due to the presence of the methyl group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific luminescent or catalytic properties are desired .

Properties

Molecular Formula

C36H30IrN3

Molecular Weight

696.9 g/mol

IUPAC Name

iridium(3+);3-methyl-2-phenylpyridine

InChI

InChI=1S/3C12H10N.Ir/c3*1-10-6-5-9-13-12(10)11-7-3-2-4-8-11;/h3*2-7,9H,1H3;/q3*-1;+3

InChI Key

TVEFYWLJMQKAIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=CC=[C-]2.CC1=C(N=CC=C1)C2=CC=CC=[C-]2.CC1=C(N=CC=C1)C2=CC=CC=[C-]2.[Ir+3]

Origin of Product

United States

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